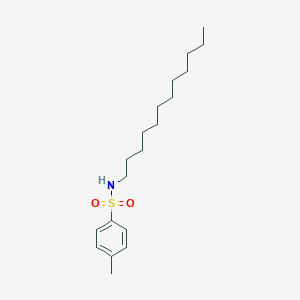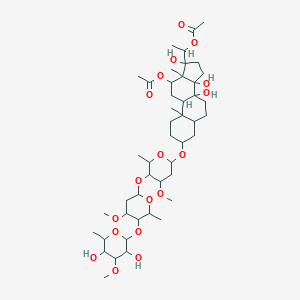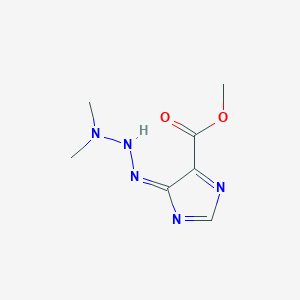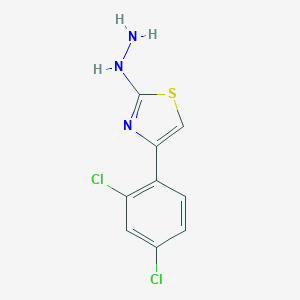
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is a compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a hydrazine moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
科学研究应用
Chemistry
In chemistry, 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It can be used to develop new drugs or as a lead compound in drug discovery programs.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The thiazole ring and hydrazine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenylhydrazine: A related compound with similar biological activities.
Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring, such as different phenyl groups or additional functional groups.
Uniqueness
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the combination of the 2,4-dichlorophenyl group and the thiazole ring. This structure imparts specific chemical and biological properties that are not found in other thiazole derivatives. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a valuable compound for further research and development.
属性
CAS 编号 |
133767-88-1 |
|---|---|
分子式 |
C9H7Cl2N3S |
分子量 |
260.14 g/mol |
IUPAC 名称 |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI 键 |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
同义词 |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


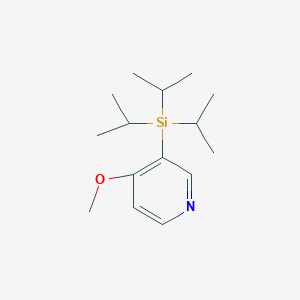
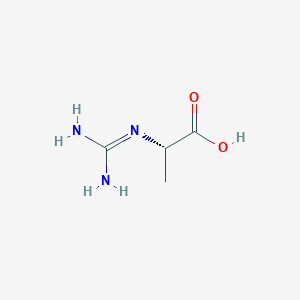
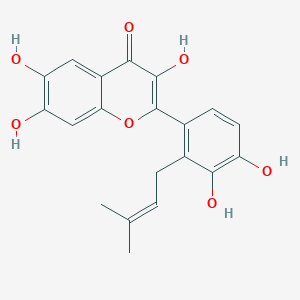
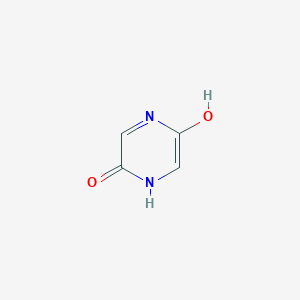
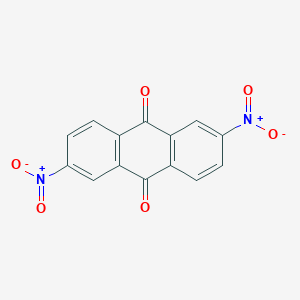
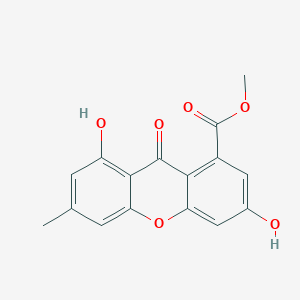
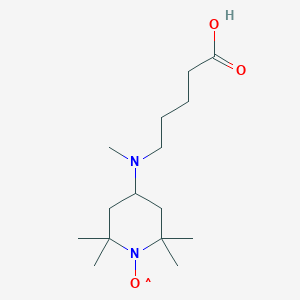

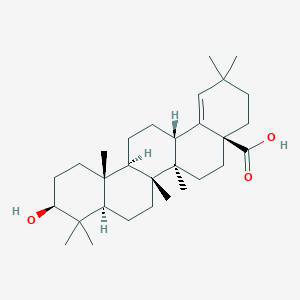

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
